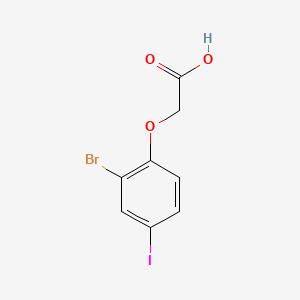
2-(2-Bromo-4-iodophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-iodophenoxy)acetic acid typically involves the bromination and iodination of phenoxyacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then iodinated using iodine or an iodinating agent such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-iodophenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-iodophenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-iodophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromo-4-methoxyphenoxy)acetic acid: Similar in structure but with a methoxy group instead of an iodine atom.
2-(2-Bromo-4-chlorophenoxy)acetic acid: Contains a chlorine atom instead of iodine.
2-(2-Iodo-4-methoxyphenoxy)acetic acid: Similar but with a methoxy group and iodine atom.
Uniqueness
2-(2-Bromo-4-iodophenoxy)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H6BrIO3 |
|---|---|
Molekulargewicht |
356.94 g/mol |
IUPAC-Name |
2-(2-bromo-4-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
LRJKMMJCOWBEEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
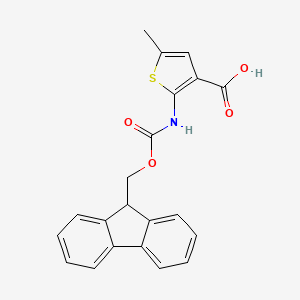
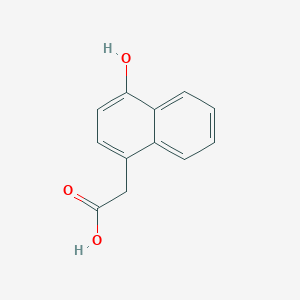
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
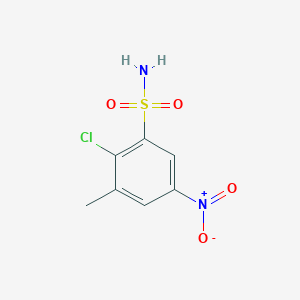
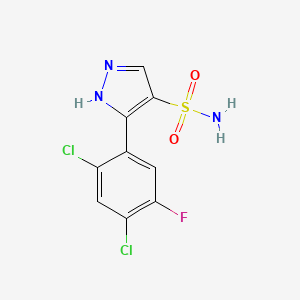
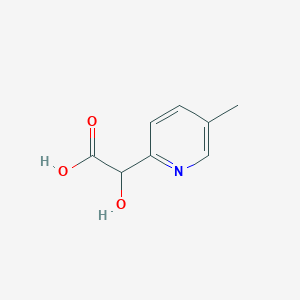
![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)

